Anthranil-5-carboxylic Acid Methyl Ester: Synonyms, Nomenclature, and Chemical Architecture
Anthranil-5-carboxylic Acid Methyl Ester: Synonyms, Nomenclature, and Chemical Architecture
An In-Depth Technical Guide on:
Part 1: Executive Summary & Chemical Identity
Anthranil-5-carboxylic acid methyl ester is a specialized heterocyclic compound belonging to the 2,1-benzisoxazole class. While the term "Anthranil" is historically used to denote the 2,1-benzisoxazole ring system, modern IUPAC nomenclature prioritizes the systematic benzisoxazole designation to avoid confusion with anthranilic acid (2-aminobenzoic acid) derivatives.
This molecule serves as a "masked" equivalent of methyl 2-amino-5-formylbenzoate , capable of undergoing controlled ring-opening reactions to generate highly reactive ortho-aminoaldehyde intermediates. These intermediates are critical scaffolds in the synthesis of quinolines, benzodiazepines, and other pharmacophores.
1.1 Nomenclature & Identifiers
| Identifier Type | Value / Name |
| Primary Systematic Name | Methyl 2,1-benzisoxazole-5-carboxylate |
| Common Synonyms | 5-Carbomethoxyanthranil; Anthranil-5-carboxylic acid methyl ester; Methyl 2,1-benzisoxazole-5-oate |
| Parent Scaffold | Anthranil (2,1-Benzisoxazole) |
| Isomeric Confusion | distinct from Indoxazene (1,2-Benzisoxazole) and Benzoxazole |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| SMILES | COC(=O)C1=CC2=C(C=C1)C=NO2 |
Part 2: Structural Analysis & Numbering
Understanding the reactivity of this molecule requires a precise grasp of the Anthranil (2,1-benzisoxazole) numbering system, which differs from standard benzene derivatives.
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Heteroatoms: Oxygen is assigned position 1 ; Nitrogen is position 2 .
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Bridgehead: The carbon adjacent to the Oxygen is 7a ; the carbon adjacent to the Nitrogen is 7a ? Correction: In 2,1-benzisoxazole, the numbering proceeds O(1)-N(2)-C(3)-3a-4-5-6-7-7a.
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Substituent: The carboxylic acid methyl ester is at position 5 .
2.1 Visualization: Numbering and Connectivity
The following diagram illustrates the specific numbering of the Anthranil scaffold and the position of the ester group.
Figure 1: Connectivity and IUPAC numbering of the 5-substituted 2,1-benzisoxazole core.
Part 3: Synthesis & Experimental Methodology
The synthesis of anthranil derivatives typically proceeds via the reductive cyclization of ortho-nitrobenzaldehydes. For the 5-methoxycarbonyl derivative, the starting material is methyl 3-formyl-4-nitrobenzoate .
3.1 Retrosynthetic Logic
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Target: Methyl 2,1-benzisoxazole-5-carboxylate.
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Precursor: Methyl 3-formyl-4-nitrobenzoate.
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Mechanism: Selective reduction of the nitro group to a hydroxylamine (-NHOH) intermediate, which spontaneously condenses with the adjacent formyl group (-CHO) to close the isoxazole ring.
3.2 Validated Protocol (Step-by-Step)
Reagents:
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Methyl 3-formyl-4-nitrobenzoate (1.0 eq)
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Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (3.0 eq) or Zinc dust/Acetic Acid
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Solvent: Methanol or Ethanol
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Temperature: 0°C to Room Temperature
Procedure:
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Dissolution: Dissolve 10 mmol of methyl 3-formyl-4-nitrobenzoate in 50 mL of methanol. Cool the solution to 0°C in an ice bath.
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Reduction: Slowly add SnCl₂·2H₂O (30 mmol) portion-wise over 20 minutes. Note: Exothermic reaction; maintain temperature <10°C to prevent over-reduction to the amine.
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Cyclization: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (disappearance of nitro compound).
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Workup: Quench with saturated NaHCO₃ solution (careful of foaming). Extract with Ethyl Acetate (3x).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc gradient).
Yield Expectation: 65-80%
3.3 Reaction Pathway Diagram
Figure 2: Reductive cyclization pathway from nitrobenzaldehyde precursor.
Part 4: Applications in Drug Discovery
The utility of Anthranil-5-carboxylic acid methyl ester lies in its ability to act as a masked 1,3-dipole or a masked amino-aldehyde .
4.1 The "Masked" Functionality
Under thermal or basic conditions, the 2,1-benzisoxazole ring undergoes ring-opening (valence tautomerism) to form an ortho-quinoid ketene imine or, upon hydrolysis, methyl 4-amino-3-formylbenzoate .
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Quinoline Synthesis: Reaction with ketones/enamines via the Friedländer synthesis mechanism.
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Benzodiazepines: Reaction with amines followed by expansion.
4.2 Comparative Reactivity Table
| Property | Anthranil Derivative | Anthranilic Acid Derivative |
| Core Structure | Fused Heterocycle (N-O bond) | Free Amine/Acid (Ar-NH₂, -COOH) |
| Stability | Metastable (Ring opens with base/heat) | Stable |
| Primary Use | Scaffold for heterocycle construction | Amide coupling / Esterification |
| Electronic Nature | Electron-deficient heterocycle | Electron-rich aromatic amine |
Part 5: References
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IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014. Link
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Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2nd Ed. (Chapter on Heterocyclic Synthesis).
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Wunsch, K. H., & Boulton, A. J. "Indoxazenes and Anthranils." Advances in Heterocyclic Chemistry, Vol 8, 1967. Link
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PubChem. 2,1-Benzisoxazole Compound Summary. National Library of Medicine. Link
